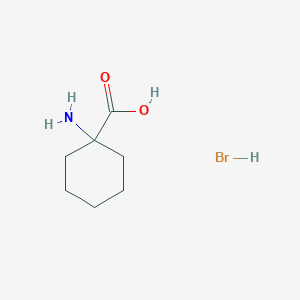
1-aminocyclohexane-1-carboxylic acid;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Aminocyclohexane-1-carboxylic acid; hydrobromide is a compound that belongs to the class of α-amino acids. It is characterized by a cyclohexane ring substituted with an amino group and a carboxylic acid group at the same carbon atom. This compound is also known by its synonym, homocycloleucine .
Métodos De Preparación
The synthesis of 1-aminocyclohexane-1-carboxylic acid typically involves the following steps :
Starting Material: Cyclohexanone is used as the starting material.
Formation of Aminocyclohexanone: Cyclohexanone is reacted with ammonium chloride and ammonia in ethanol and water to form aminocyclohexanone.
Cyanation: The aminocyclohexanone is then treated with sodium cyanide to form aminocyclohexyl cyanide.
Hydrolysis: The aminocyclohexyl cyanide is hydrolyzed using hydrochloric acid to yield 1-aminocyclohexane-1-carboxylic acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-Aminocyclohexane-1-carboxylic acid undergoes various chemical reactions :
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into cyclohexylamine derivatives.
Substitution: It can undergo substitution reactions where the amino or carboxylic groups are replaced by other functional groups.
Peptide Synthesis: It is commonly used in peptide synthesis due to its ability to form stable peptide bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Aplicaciones Científicas De Investigación
1-Aminocyclohexane-1-carboxylic acid has several applications in scientific research :
Chemistry: It is used as a building block in organic synthesis and peptide synthesis.
Biology: It is studied for its role in protein structure and function due to its unique cyclic structure.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug design and development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-aminocyclohexane-1-carboxylic acid involves its interaction with biological molecules . As an amino acid derivative, it can be incorporated into peptides and proteins, affecting their structure and function. Its cyclic structure imposes conformational constraints, which can influence the biological activity of the peptides it is part of.
Comparación Con Compuestos Similares
1-Aminocyclohexane-1-carboxylic acid is unique due to its cyclic structure . Similar compounds include:
Cycloleucine: Another cyclic amino acid with similar properties.
1-Amino-1-cyclobutanecarboxylic acid: A smaller ring structure with different conformational constraints.
1-Amino-1-cyclopropanecarboxylic acid: An even smaller ring structure, leading to different chemical reactivity and biological activity.
These compounds share some chemical properties but differ in their ring size and resulting biological effects.
Propiedades
Fórmula molecular |
C7H14BrNO2 |
|---|---|
Peso molecular |
224.10 g/mol |
Nombre IUPAC |
1-aminocyclohexane-1-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C7H13NO2.BrH/c8-7(6(9)10)4-2-1-3-5-7;/h1-5,8H2,(H,9,10);1H |
Clave InChI |
ZSGUQVJFFAYNPL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C(=O)O)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B14037119.png)
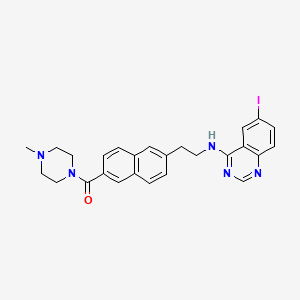
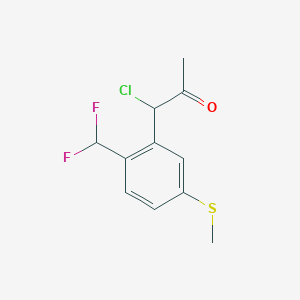
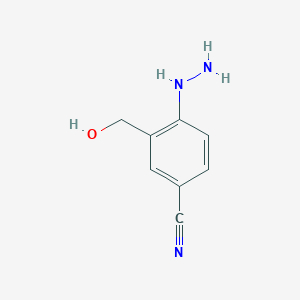
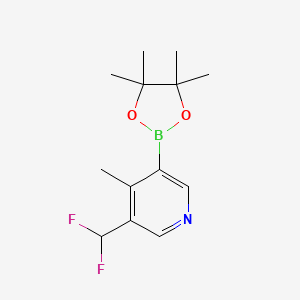
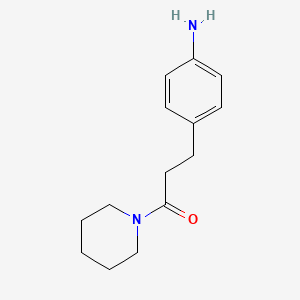
![10,10-Difluoro-2-(3-methoxybenzyl)-2,8-diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B14037143.png)
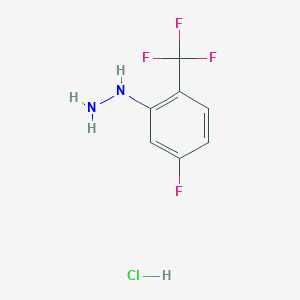

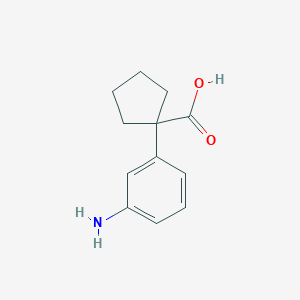
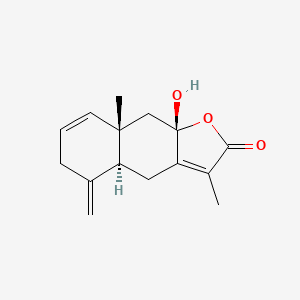

![4-[Carboxy-(4-fluorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B14037183.png)

